![molecular formula C10H11NO3 B6285382 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid CAS No. 1211532-20-5](/img/no-structure.png)

2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

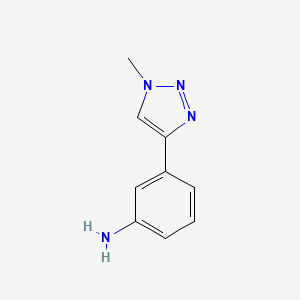

2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid, also known as 2-MCP, is an important intermediate used in the synthesis of a variety of pharmaceuticals and other compounds. It is a highly versatile molecule with a wide range of applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. 2-MCP is a cyclic compound containing a pyridine ring, a carboxylic acid group, and a methoxy group. Its structure is highly symmetrical and its properties make it an ideal starting material for many synthetic pathways.

Applications De Recherche Scientifique

2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid is a valuable intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It has been used in the synthesis of the anti-cancer drug 5-fluorouracil, the antifungal drug fluconazole, and the anticonvulsant drug levetiracetam. It has also been used in the synthesis of dyes for use in the textile industry. Additionally, 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid has been used in the synthesis of a variety of novel compounds, including a new class of compounds that can be used as drug delivery agents.

Mécanisme D'action

2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid acts as an electrophile in many reactions, meaning that it can react with nucleophiles to form a covalent bond. It is also capable of forming hydrogen bonds with other molecules, which can be used to increase the stability of the reaction product. In addition, 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid can act as an acid, which can be used to catalyze certain reactions.

Biochemical and Physiological Effects

2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. Additionally, 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of certain diseases.

Avantages Et Limitations Des Expériences En Laboratoire

2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid is a highly versatile molecule and is used in many synthetic pathways. It is relatively easy to synthesize and is readily available from chemical suppliers. Additionally, its structure is highly symmetrical, which makes it an ideal starting material for many reactions. However, 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid is a relatively reactive compound, and it must be handled with care in the laboratory. It is also a relatively expensive compound, which can limit its use in some experiments.

Orientations Futures

The versatility of 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid makes it an ideal starting material for the synthesis of a variety of compounds. Future research could focus on using 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid in the synthesis of novel compounds with potential applications in medicine, agriculture, and other fields. Additionally, further research could focus on developing more efficient methods of synthesis, as well as exploring the potential biochemical and physiological effects of 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid. Finally, further research could focus on exploring the potential of 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid as a drug delivery agent.

Méthodes De Synthèse

2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid can be synthesized in several ways, the most common being the condensation reaction of 2-methyl-5-chloro-6-hydroxy-7-hydroxymethyl-cyclopenta[b]pyridine-7-carboxylic acid (MCP-HCl) with formaldehyde. This reaction results in the formation of 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid and a byproduct, hydrochloric acid. Other methods of synthesis include the reaction of 2-methyl-5-chloro-6-hydroxy-7-hydroxymethyl-cyclopenta[b]pyridine-7-carboxylic acid with ethyl chloroformate, or the reaction of 2-methyl-5-chloro-6-hydroxy-7-hydroxymethyl-cyclopenta[b]pyridine-7-carboxylic acid with dimethyl sulfate.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid involves the synthesis of the cyclopenta[b]pyridine ring system followed by the introduction of the carboxylic acid group at the 7-position.", "Starting Materials": [ "2-methoxypyridine", "acetaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sodium borohydride", "chloroacetic acid", "sodium hydroxide", "sulfuric acid", "sodium nitrite", "copper sulfate", "sodium carbonate", "nitric acid", "sodium hydroxide", "sodium chlorite", "sodium hydroxide", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium hydroxide", "sodium nitrite", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "sodium hydroxide", "2-methoxy-5H,6H,7H-cyclopenta[b]pyridine" ], "Reaction": [ "Step 1: Synthesis of 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine", "a. React 2-methoxypyridine with acetaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 2-methoxy-3-(1-oxoethyl)-5-ethylpyridine.", "b. Reduce 2-methoxy-3-(1-oxoethyl)-5-ethylpyridine with sodium borohydride to form 2-methoxy-3-(1-hydroxyethyl)-5-ethylpyridine.", "c. React 2-methoxy-3-(1-hydroxyethyl)-5-ethylpyridine with chloroacetic acid in the presence of sodium hydroxide to form 2-methoxy-3-(1-carboxymethyl)-5-ethylpyridine.", "d. Cyclize 2-methoxy-3-(1-carboxymethyl)-5-ethylpyridine with sulfuric acid to form 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine.", "Step 2: Introduction of carboxylic acid group at 7-position", "a. React 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine with sodium nitrite and copper sulfate in the presence of sodium carbonate and nitric acid to form 2-methoxy-5-nitroso-5H,6H,7H-cyclopenta[b]pyridine.", "b. Reduce 2-methoxy-5-nitroso-5H,6H,7H-cyclopenta[b]pyridine with sodium dithionite in the presence of sodium hydroxide to form 2-methoxy-5-amino-5H,6H,7H-cyclopenta[b]pyridine.", "c. React 2-methoxy-5-amino-5H,6H,7H-cyclopenta[b]pyridine with sodium chlorite in the presence of sodium hydroxide to form 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid.", "d. Neutralize the reaction mixture with hydrochloric acid and isolate the product by filtration.", "e. Recrystallize the product from a suitable solvent to obtain pure 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid." ] } | |

Numéro CAS |

1211532-20-5 |

Nom du produit |

2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid |

Formule moléculaire |

C10H11NO3 |

Poids moléculaire |

193.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.